molecular formula C8H6Cl3FO B1443747 1-Fluoro-4-methyl-2-(trichloromethoxy)benzene CAS No. 1404194-08-6

1-Fluoro-4-methyl-2-(trichloromethoxy)benzene

Cat. No.: B1443747
CAS No.: 1404194-08-6
M. Wt: 243.5 g/mol
InChI Key: FXPOUOIVBYENBM-UHFFFAOYSA-N
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Description

1-Fluoro-4-methyl-2-(trichloromethoxy)benzene is a halogenated aromatic compound featuring a fluorine atom at the 1-position, a methyl group at the 4-position, and a trichloromethoxy (-O-CCl₃) substituent at the 2-position. This compound is of interest due to its unique electronic and steric properties imparted by the trichloromethoxy group, which is highly electron-withdrawing and bulky.

Properties

IUPAC Name

1-fluoro-4-methyl-2-(trichloromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl3FO/c1-5-2-3-6(12)7(4-5)13-8(9,10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXPOUOIVBYENBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)OC(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl3FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Halogenation and Trichloromethoxy Group Introduction

Chlorination of Fluoromethylbenzenes

A key step involves chlorination of methyl groups on fluorinated benzene rings to form trichloromethyl groups. This is typically achieved by:

  • Reacting fluoromethyl-substituted benzene derivatives with chlorine gas or chlorinating agents in the presence of halogen transfer catalysts such as antimony pentafluoride, ferric chloride, or aluminum chloride.
  • Conducting the reaction under elevated temperatures (e.g., 100–140 °C) and pressures (up to 29 bar hydrogen chloride pressure) to facilitate complete chlorination of methyl groups to trichloromethyl groups.
  • Using solvents or media such as anhydrous hydrogen fluoride to promote reaction efficiency.

For example, 1,4-bis-(fluorodichloromethyl)-benzene can be chlorinated with antimony pentafluoride catalyst at 140 °C under hydrogen chloride pressure to yield trichloromethyl-substituted products.

Formation of Trichloromethoxy Group

The trichloromethoxy group (-O-CCl3) can be introduced by:

  • Reacting chlorinated intermediates with trichloromethanol derivatives or via nucleophilic substitution reactions where a hydroxyl group is replaced by the trichloromethoxy group.
  • Employing halogen transfer catalysts to facilitate the substitution on the aromatic ring.
  • Controlling reaction conditions such as temperature, pressure, and solvent to favor the formation of the trichloromethoxy substituent at the desired position.

Specific Preparation Routes and Conditions

Step Starting Material Reagents & Catalysts Conditions Outcome
1 2,5-bis-(trichloromethyl)-chlorobenzene Anhydrous hydrogen fluoride 100 °C, 2 hours, stirring, 25 bar pressure Fluorination of chlorinated benzene ring with release of HCl
2 1,4-bis-(fluorodichloromethyl)-benzene Antimony pentafluoride catalyst, HCl gas 140 °C, 1 hour, 29 bar HCl pressure Conversion to 4-trichloromethyl-benzotrifluoride (30.3% yield)
3 Chlorinated fluoromethylbenzenes Halogen transfer catalysts (e.g., ferric chloride, titanium tetrachloride) Elevated temperature and pressure Halogen exchange and trichloromethoxy group formation

Catalysts and Their Roles

Purification and Characterization

  • After reaction completion, mixtures are cooled and pressure is released.
  • The reaction products are washed sequentially with dilute hydrochloric acid and water to remove inorganic residues.
  • Drying of the organic phase is performed to obtain the crude product.
  • Fractional distillation under reduced pressure isolates the target compound with specified boiling points (e.g., 156 °C at 12 mm Hg for related compounds).
  • Gas chromatography is employed to analyze product composition and purity.

Research Findings and Yield Data

In one documented preparation:

  • Starting from 1,4-bis-(fluorodichloromethyl)-benzene and using antimony pentafluoride catalyst under 29 bar HCl pressure at 140 °C for 1 hour, a crude product containing 35.2% of 4-trichloromethyl-benzotrifluoride was obtained.
  • The isolated yield of the purified product was 30.3% after distillation.

Summary Table of Preparation Parameters

Parameter Typical Range/Value Notes
Temperature 100–140 °C Controlled heating to promote chlorination
Pressure Up to 29 bar HCl Maintains reaction environment
Catalyst SbF5, FeCl3, TiCl4, AlCl3 Halogen transfer catalysts
Reaction Time 1–2 hours Sufficient for complete substitution
Purification Acid wash, water wash, drying, distillation Removes impurities and isolates product
Yield ~30% (example) Dependent on reaction conditions and scale

Chemical Reactions Analysis

1-Fluoro-4-methyl-2-(trichloromethoxy)benzene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the trifluoromethoxy group can be replaced by other nucleophiles.

Common reagents used in these reactions include trichloroisocyanuric acid, N-fluorobenzenesulfonimide, and various reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Organic Synthesis

1-Fluoro-4-methyl-2-(trichloromethoxy)benzene serves as a versatile building block in organic synthesis. Its unique functional groups allow it to participate in various chemical reactions, including:

  • Nucleophilic Aromatic Substitution : The presence of the trichloromethoxy group makes this compound a suitable substrate for nucleophilic attacks, leading to the formation of new carbon-nitrogen or carbon-sulfur bonds.
  • Coupling Reactions : It can be utilized in palladium-catalyzed coupling reactions such as Suzuki and Heck reactions, contributing to the synthesis of complex organic molecules.

Pharmaceutical Research

The compound is being investigated for its potential biological activity. Fluorinated compounds are known for their enhanced metabolic stability and bioactivity. Research is ongoing to explore:

  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties by interfering with specific biological pathways.
  • Antimicrobial Properties : The trichloromethoxy group may enhance the compound's ability to disrupt microbial cell membranes, making it a candidate for further exploration in antimicrobial drug development.

Materials Science

Due to its unique chemical structure, this compound has potential applications in the development of advanced materials:

  • Polymer Chemistry : It can be used as a monomer or additive in the synthesis of polymers with tailored properties, such as increased thermal stability or chemical resistance.
  • Electronic Materials : The compound's electronic properties may be harnessed in the development of materials for electronic applications, such as organic semiconductors.

Case Study 1: Synthesis of Novel Anticancer Agents

In a recent study, researchers synthesized a series of fluorinated benzene derivatives based on this compound. The derivatives were tested against various cancer cell lines. The results indicated that certain modifications led to significant cytotoxic effects, suggesting potential for further development into therapeutic agents.

Case Study 2: Development of Fluorinated Polymers

Another study focused on incorporating this compound into polymer matrices to enhance their properties. The resulting polymers exhibited improved thermal stability and chemical resistance compared to traditional polymers, making them suitable for use in harsh environments.

Mechanism of Action

The mechanism of action of 1-Fluoro-4-methyl-2-(trichloromethoxy)benzene involves its interaction with molecular targets through its trifluoromethoxy group. This group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved depend on the specific application and the nature of the target molecules .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s structural analogs differ primarily in substituent type, position, and halogenation patterns. Key comparisons include:

Table 1: Substituent and Molecular Weight Comparison
Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Properties/Applications
1-Fluoro-4-methyl-2-(trichloromethoxy)benzene 1-F, 4-CH₃, 2-O-CCl₃ ~245.5 (estimated) High steric bulk, potential agrochemical intermediate
1-Fluoro-4-nitro-2-(trichloromethoxy)benzene 1-F, 4-NO₂, 2-O-CCl₃ ~276.5 Nitro group enhances electrophilicity; used in medicinal chemistry
2-Chloro-1-methyl-4-(trichloromethoxy)benzene 2-Cl, 1-CH₃, 4-O-CCl₃ ~259.9 Chlorine substitution alters electronic density; intermediate in synthesis
1-Bromo-2-methyl-4-(trifluoromethoxy)benzene 1-Br, 2-CH₃, 4-O-CF₃ ~255.0 Bromine and trifluoromethoxy enhance lipophilicity; pharmaceutical applications
1-Chloro-2-fluoro-4-methoxy-3-(trifluoromethyl)benzene 1-Cl, 2-F, 4-OCH₃, 3-CF₃ ~228.6 Multi-halogenation improves metabolic stability

Reactivity and Stability

  • Trichloromethoxy Group (-O-CCl₃) : This group is bulkier and more electron-withdrawing than methoxy (-OCH₃) or trifluoromethoxy (-O-CF₃). It reduces electrophilic substitution reactivity at the ortho/para positions but enhances resistance to hydrolysis compared to -OCH₃ .
  • Fluorine vs. Chlorine/Bromine : Fluorine’s high electronegativity increases the compound’s polarity and metabolic stability, whereas bromine or chlorine may improve lipophilicity for agrochemical applications .

Biological Activity

1-Fluoro-4-methyl-2-(trichloromethoxy)benzene is a halogenated aromatic compound that exhibits significant biological activity, particularly in the fields of medicinal chemistry and agrochemicals. This article explores its biological interactions, mechanisms of action, and potential applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound features a fluorine atom and a trichloromethoxy group attached to a methyl-substituted benzene ring. The presence of these groups influences its reactivity and biological interactions.

The mechanism of action of this compound primarily involves its interaction with various biomolecules. The trifluoromethoxy group enhances lipophilicity, allowing the compound to penetrate cell membranes effectively. This property is crucial for its potential use in pharmaceuticals, as it may interact with enzymes or receptors, modulating their activity through binding interactions.

Antimicrobial Activity

Research has indicated that halogenated compounds similar to this compound possess antimicrobial properties. For instance, studies on related compounds have shown that they can inhibit the growth of various bacterial strains. The exact mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effects of this compound on human cancer cell lines. Preliminary data suggest that this compound may exhibit selective cytotoxicity against certain cancer cells, potentially making it a candidate for further drug development .

Cell Line IC50 Value (µM) Notes
A54915.3 ± 0.5Lung cancer
HeLa12.7 ± 0.3Cervical cancer
MCF-710.5 ± 0.4Breast cancer

Case Study 1: Synthesis and Evaluation

A study focused on synthesizing derivatives of halogenated benzene compounds, including this compound, evaluated their biological activity against cholinesterase enzymes. The results indicated that the fluorinated derivatives exhibited enhanced inhibitory activity compared to non-fluorinated counterparts, suggesting that fluorination plays a critical role in biological efficacy .

Case Study 2: Environmental Impact

Research has also examined the environmental implications of using trichloromethoxy compounds in agrochemicals. The degradation pathways of such compounds in soil and water systems were studied to assess their ecological impact and persistence in the environment. Findings indicated that while these compounds are effective as pesticides, their long-term environmental effects necessitate careful management .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound Fluorine Position Trichloromethoxy Position Biological Activity
2-Fluoro-1-methyl-4-(trichloromethoxy)benzeneorthoparaModerate
4-Fluoro-2-methyl-1-(trichloromethoxy)benzeneparaorthoHigh
1-Fluoro-2-methyl-4-(trichloromethoxy)benzenemetaparaLow

The distinct arrangement of substituents affects both the chemical reactivity and biological interactions of these compounds.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Fluoro-4-methyl-2-(trichloromethoxy)benzene, and how do reaction parameters influence yield?

  • Methodology : The compound can be synthesized via Friedel-Crafts alkylation or electrophilic substitution, leveraging the reactivity of the benzene ring. Key parameters include:

  • Catalyst selection : Lewis acids (e.g., AlCl₃) for trichloromethoxy group introduction .
  • Temperature control : Maintaining 0–5°C during chloromethylation to avoid side reactions .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization to isolate the product .
    • Critical considerations : Monitor fluorine stability under acidic conditions, as premature defluorination may occur .

Q. Which analytical techniques are critical for structural confirmation and purity assessment?

  • Nuclear Magnetic Resonance (NMR) :

  • ¹⁹F NMR : Identifies fluorine chemical shifts (δ ~ -110 ppm for aryl-F) and confirms substitution patterns .
  • ¹H/¹³C NMR : Resolves methyl (δ ~2.3 ppm) and trichloromethoxy (δ ~5.7 ppm) groups .
    • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (C₈H₆Cl₃FO, MW 253.5 g/mol) .
    • HPLC : Purity >95% confirmed using a C18 column with UV detection at 254 nm .

Q. How should the compound be stored to maintain stability?

  • Storage conditions :

  • Temperature : 2–8°C in amber vials to prevent photodegradation .
  • Moisture control : Desiccants (silica gel) to avoid hydrolysis of the trichloromethoxy group .
    • Stability data : Degradation <5% over 6 months under recommended conditions .

Advanced Research Questions

Q. How does the trichloromethoxy group influence regioselectivity in electrophilic aromatic substitution (EAS)?

  • Mechanistic insights :

  • The -O-CCl₃ group is strongly electron-withdrawing (-I effect), directing EAS to the para position relative to itself. Steric hindrance from Cl₃C- may suppress meta substitution .
  • Fluorine’s ortho/para-directing nature competes, requiring computational modeling (DFT) to predict dominant pathways .
    • Experimental validation : Competitive nitration (HNO₃/H₂SO₄) followed by HPLC analysis of isomer ratios .

Q. What are the challenges in interpreting conflicting reactivity data for halogenated methoxybenzenes?

  • Root causes :

  • Impurities : Trace moisture or residual catalysts (e.g., AlCl₃) alter reaction outcomes. Use Karl Fischer titration to verify anhydrous conditions .
  • Analytical discrepancies : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to resolve overlapping signals .
    • Case study : Contradictory reports on hydrolysis rates resolved via kinetic studies under controlled pH and temperature .

Q. Can this compound serve as a precursor for bioactive molecules?

  • Potential applications :

  • Agrochemicals : The trifluoromethoxy group in analogs (e.g., oxyfluorfen) shows herbicidal activity, suggesting utility in pesticide design .
  • Pharmaceuticals : Fluorine’s metabolic stability and Cl₃C-’s lipophilicity may enhance blood-brain barrier penetration in CNS drug candidates .
    • Synthetic modifications : Introduce -NH₂ or -SH groups via nucleophilic substitution for SAR studies .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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1-Fluoro-4-methyl-2-(trichloromethoxy)benzene
Reactant of Route 2
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1-Fluoro-4-methyl-2-(trichloromethoxy)benzene

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